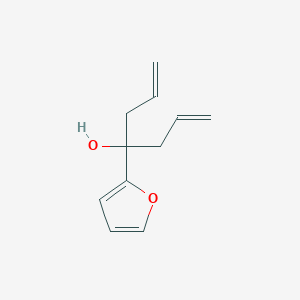
4-(Furan-2-yl)hepta-1,6-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It features a furan ring attached to a hepta-1,6-dien-4-ol backbone, making it a versatile molecule in organic synthesis and research.
Mechanism of Action
Target of Action
The primary targets of 4-(Furan-2-yl)hepta-1,6-dien-4-ol are the human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These targets are key components in the regulation of cell growth and differentiation.
Mode of Action
The compound has several rotatable bonds, which provide it with good connectivity attributes . It interacts with its targets through intermolecular bonds, as revealed by in silico inspection and ligand docking . This interaction can directly connect to the human ERBB2 TMD (HER2), and to the ErbB TMD (HER1) dimer bilayer motif .
Result of Action
In vitro studies have shown promising results, with 80-94% proliferation percentage in different tumor models . In vivo, the compound has shown 35-61% tumor suppression in different tumor models, and the metastasis inhibition effect of the compound was 82-87% in different tumor models .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound can interact with human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These interactions could potentially influence biochemical reactions involving these proteins .
Cellular Effects
Preliminary studies suggest that this compound may have an impact on tumor growth and metastasis
Molecular Mechanism
It is believed to interact with the transmembrane domains of certain proteins, potentially influencing their activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol typically involves the reaction of furan derivatives with heptadienol intermediates. One common method includes the use of a Mitsunobu reaction, where a furan derivative reacts with a heptadienol in the presence of a phosphine and an azodicarboxylate . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Formation of furan-2-carboxaldehyde or furan-2-carboxylic acid.
Reduction: Formation of 4-(furan-2-yl)heptanol.
Substitution: Formation of brominated or nitrated furan derivatives.
Scientific Research Applications
4-(Furan-2-yl)hepta-1,6-dien-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,6-Heptadien-4-ol: Similar backbone but lacks the furan ring.
4-(Furan-2-yl)butan-2-ol: Shorter carbon chain with a furan ring.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the heptadienol structure.
Uniqueness
4-(Furan-2-yl)hepta-1,6-dien-4-ol is unique due to its combination of a furan ring and a hepta-1,6-dien-4-ol backbone, providing a versatile scaffold for various chemical transformations and applications .
Properties
IUPAC Name |
4-(furan-2-yl)hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNUPDNFKZGGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(methoxymethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2378578.png)
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)
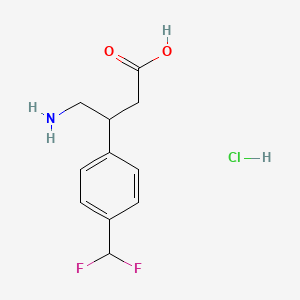
![2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2378583.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2378586.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2378587.png)
![6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride](/img/structure/B2378589.png)
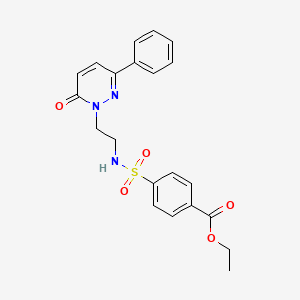
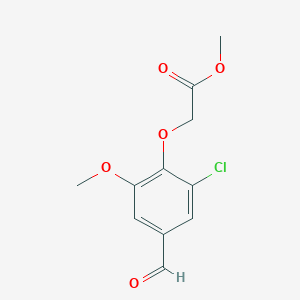
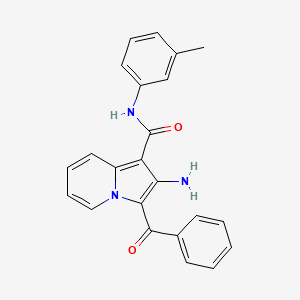
![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)
![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)
